5-Methylfuro[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“5-Methylfuro[2,3-d]pyrimidin-4(3H)-one” is a chemical compound . It is related to “4-Chloro-5-methylfuro[2,3-d]pyrimidine”, which has a molecular weight of 168.58 .
Synthesis Analysis
The synthesis of related compounds involves N4-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines, obtained from Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine and appropriate aryl iodides .Scientific Research Applications
Microtubule Targeting Agents
The compound has been used in the design and synthesis of 4-substituted 5-methyl-furo[2,3-d]pyrimidines, which have shown potent microtubule depolymerizing activities . These compounds have been effective against multidrug-resistant cancer cells .
Circumventing Drug Resistance
Compounds derived from 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one have shown the ability to circumvent P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance . This is particularly important as these mechanisms can limit the efficacy of certain chemotherapy drugs like paclitaxel, docetaxel, and the vinca alkaloids .
Antitumor Activity
One of the synthesized compounds, referred to as compound 3, exhibited GI50 values less than 10 nM in 47 of the cell lines in the NCI 60-cell line panel . In an MDA-MB-435 xenograft model, compound 3 had statistically significant antitumor effects .
Synthesis of Functionalized Thieno[2,3-d]pyrimidines
An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .
Synthesis of 2-(Thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines
The compound has also been used in the synthesis of 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines .
Synthesis of N-(4-imino-4-methylfuro[2,3-d]pyrimidin-3(4H)-ylbenzamides
The compound has been used in the synthesis of N-(4-imino-4-methylfuro[2,3-d]pyrimidin-3(4H)-ylbenzamides .
properties
IUPAC Name |
5-methyl-3H-furo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZBYXTYRBPCJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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